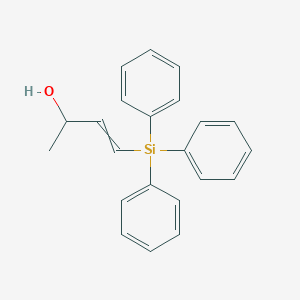
4-(Triphenylsilyl)but-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triphenylsilyl)but-3-en-2-ol is an organosilicon compound characterized by a butenol backbone with a triphenylsilyl group attached. This compound is notable for its unique structure, which combines the properties of both silicon and organic chemistry, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylsilyl)but-3-en-2-ol typically involves the use of Grignard reagents. A common method includes the reaction of triphenylsilyl chloride with a Grignard reagent derived from but-3-en-2-ol. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
4-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
科学研究应用
4-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure allows it to be used in studies involving silicon-based biochemistry.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
相似化合物的比较
Similar Compounds
(E)-Pent-3-en-2-ol: A stereoisomer with similar structural features but lacking the triphenylsilyl group.
Pentanal: An aldehyde with a similar carbon backbone but different functional groups.
Uniqueness
4-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical and physical properties. This makes it more stable and reactive compared to similar compounds without the silicon-based group .
属性
CAS 编号 |
129158-83-4 |
|---|---|
分子式 |
C22H22OSi |
分子量 |
330.5 g/mol |
IUPAC 名称 |
4-triphenylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C22H22OSi/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,23H,1H3 |
InChI 键 |
BWQPMTKCAOIPMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



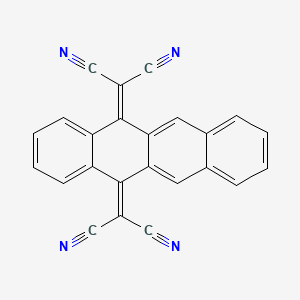
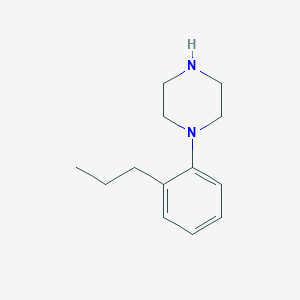
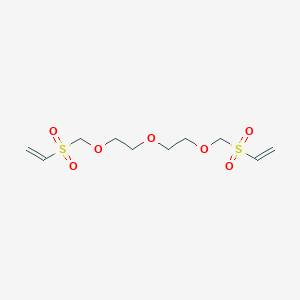
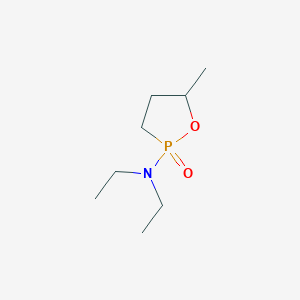

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
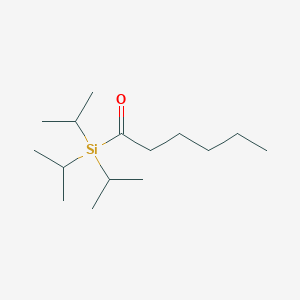
![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
